molecular formula C11H13N5O5 B12712500 9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- CAS No. 79957-16-7

9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl-

Cat. No.: B12712500
CAS No.: 79957-16-7
M. Wt: 295.25 g/mol
InChI Key: BYSBRXNVNZVSLD-TZQXKBMNSA-N
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Description

9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides and have significant biological activity. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- typically involves the condensation of a purine base with a ribose sugar. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific enzymes involved in the DNA replication process, leading to the disruption of cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- is unique due to its specific structure, which allows it to effectively target and inhibit DNA synthesis in cancer cells. This makes it a valuable compound in cancer research and therapy .

Properties

CAS No.

79957-16-7

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbaldehyde

InChI

InChI=1S/C11H13N5O5/c12-9-6-10(15-5(2-18)14-9)16(3-13-6)11-8(20)7(19)4(1-17)21-11/h2-4,7-8,11,17,19-20H,1H2,(H2,12,14,15)/t4-,7-,8-,11-/m1/s1

InChI Key

BYSBRXNVNZVSLD-TZQXKBMNSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C=O)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C=O)N

Origin of Product

United States

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